2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate
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Overview
Description
2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate is a complex organic compound with a unique structure that combines a phenanthridine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate typically involves multiple steps:
Formation of the Phenanthridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-aminobenzaldehyde and a suitable ketone.
Methoxylation: Introduction of the methoxy group at the 2-position can be done using methanol and a strong acid catalyst.
Esterification: The final step involves the esterification of the phenanthridine derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and oxo groups could play a role in binding to the target molecules, while the benzoate ester could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate is unique due to its extended phenanthridine core and the presence of both methoxy and oxo groups, which can significantly influence its chemical reactivity and potential applications. The benzoate ester further adds to its uniqueness by modifying its physical and chemical properties.
Properties
CAS No. |
37046-50-7 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-methoxy-6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-8-yl) benzoate |
InChI |
InChI=1S/C21H19NO4/c1-25-14-8-10-19-17(11-14)16-9-7-15(12-18(16)20(23)22-19)26-21(24)13-5-3-2-4-6-13/h2-6,8,10-11,15H,7,9,12H2,1H3,(H,22,23) |
InChI Key |
WJCFFYNUMVKZNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=C2CCC(C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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